4-Pyridinemethanamine, alpha,alpha-dimethyl-, hydrochloride (1:1)
Overview
Description
4-Pyridinemethanamine, alpha,alpha-dimethyl-, hydrochloride (1:1) is a chemical compound with the molecular formula C8H12ClN. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinemethanamine, alpha,alpha-dimethyl-, hydrochloride (1:1) typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which undergoes a series of chemical reactions to introduce the methanamine and dimethyl groups.
Alkylation: Pyridine is alkylated using formaldehyde and a secondary amine under acidic conditions to form the intermediate compound.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of 4-Pyridinemethanamine, alpha,alpha-dimethyl-.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving:
Temperature Control: Maintaining an optimal temperature range to ensure the desired reaction kinetics.
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Purification: Employing techniques such as crystallization and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Pyridinemethanamine, alpha,alpha-dimethyl-, hydrochloride (1:1) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Various nucleophiles such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include N-oxides, secondary amines, and substituted pyridine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Pyridinemethanamine, alpha,alpha-dimethyl-, hydrochloride (1:1) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and as an intermediate in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism by which 4-Pyridinemethanamine, alpha,alpha-dimethyl-, hydrochloride (1:1) exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and receptors, altering their activity.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in neurotransmission and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinemethanamine, N,alpha-dimethyl-, hydrochloride (1:2)
- 4-Pyridinemethanamine, alpha,alpha-dimethyl-, hydrobromide (1:1)
- 4-Pyridinemethanamine, alpha,alpha-dimethyl-, sulfate (1:1)
Uniqueness
4-Pyridinemethanamine, alpha,alpha-dimethyl-, hydrochloride (1:1) is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties compared to its analogs. This uniqueness makes it particularly valuable in certain synthetic and research applications where precise molecular interactions are required.
Properties
IUPAC Name |
2-pyridin-4-ylpropan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.ClH/c1-8(2,9)7-3-5-10-6-4-7;/h3-6H,9H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUZNXNIQDLHFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=NC=C1)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202751-85-6 | |
Record name | 4-Pyridinemethanamine, α,α-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1202751-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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